molecular formula C10H10BrNO2S B1405367 S-(5-Bromo-2-formylphenyl) dimethylcarbamothioate CAS No. 1624260-49-6

S-(5-Bromo-2-formylphenyl) dimethylcarbamothioate

Cat. No.: B1405367
CAS No.: 1624260-49-6
M. Wt: 288.16 g/mol
InChI Key: IPJVQSLXRVHCCR-UHFFFAOYSA-N
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Description

S-(5-Bromo-2-formylphenyl) dimethylcarbamothioate (CAS 1624260-49-6) is a brominated and formyl-functionalized small molecule with the molecular formula C10H10BrNO2S and a molecular weight of 288.16. This compound is characterized by its dimethylcarbamothioate group linked to a substituted phenyl ring, which features both a bromo and a formyl substituent. This unique structure makes it a valuable multifunctional building block and intermediate in organic synthesis and medicinal chemistry research. The presence of the formyl group provides a reactive handle for condensation reactions, such as the formation of hydrazones and other heterocyclic systems, as evidenced by related brominated isatin derivatives used to create pharmaceutically relevant scaffolds. Similarly, the bromine atom allows for further functionalization via metal-catalyzed cross-coupling reactions. Compounds bearing the dimethylcarbamothioate group are of significant interest in developing molecules with potential biological activity. This product is intended for research purposes as a chemical precursor and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

S-(5-bromo-2-formylphenyl) N,N-dimethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2S/c1-12(2)10(14)15-9-5-8(11)4-3-7(9)6-13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJVQSLXRVHCCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)SC1=C(C=CC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601163104
Record name Carbamothioic acid, N,N-dimethyl-, S-(5-bromo-2-formylphenyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601163104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1624260-49-6
Record name Carbamothioic acid, N,N-dimethyl-, S-(5-bromo-2-formylphenyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1624260-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamothioic acid, N,N-dimethyl-, S-(5-bromo-2-formylphenyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601163104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(5-Bromo-2-formylphenyl) dimethylcarbamothioate typically involves the reaction of 5-bromo-2-formylphenyl isothiocyanate with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as dichloromethane or toluene, and the reaction temperature is usually maintained at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

S-(5-Bromo-2-formylphenyl) dimethylcarbamothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-(5-Bromo-2-formylphenyl) dimethylcarbamothioate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of S-(5-Bromo-2-formylphenyl) dimethylcarbamothioate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include the inhibition of enzyme activity or the disruption of protein-protein interactions .

Comparison with Similar Compounds

Key Differences and Implications

  • Substituent Effects: The 2-formyl group in the target compound contrasts with 2-methoxy or 2-ester groups in analogs. Bromine position: The 5-bromo substituent (meta to the formyl group) may confer different steric and electronic effects compared to the 4-bromo analog, influencing regioselectivity in cross-coupling reactions.
  • Synthetic Conditions :

    • Compounds with methoxy or allyl groups (e.g., entries 2 and 3 in the table) were synthesized at 45–65°C with high yields (86–93%), suggesting that bulky or electron-deficient substituents (e.g., bromo + formyl) might require harsher conditions or result in lower yields due to steric hindrance .
  • Applications: Pesticidal Activity: Fenothiocarb (S-(4-phenoxybutyl) dimethylcarbamothioate) demonstrates that alkyl/aryl ether substituents enhance pesticidal activity, whereas bromo and formyl groups in the target compound may redirect utility toward organic synthesis or pharmaceutical intermediates .

Research Findings and Trends

  • Thermal Stability : Methoxy-substituted analogs exhibit higher melting points (104–105°C) compared to allyl-substituted derivatives (70°C), suggesting that polar substituents improve crystallinity. The target compound’s formyl group may reduce melting points due to decreased symmetry .
  • Reactivity : Bromine in the target compound offers a handle for Suzuki or Ullmann couplings, unlike methoxy or allyl groups, which are less reactive in metal-catalyzed reactions. The formyl group could enable condensation reactions (e.g., with hydrazines to form hydrazones) .
  • Regulatory Considerations: Fenothiocarb’s classification as a pesticide necessitates strict regulatory compliance (e.g., import/export registration) . The target compound’s lack of pesticidal data suggests it may bypass such regulations unless repurposed.

Biological Activity

S-(5-Bromo-2-formylphenyl) dimethylcarbamothioate is a chemical compound characterized by its unique structure, which includes a bromine atom at the 5-position of a phenyl ring and a formyl group at the 2-position, combined with a dimethylcarbamothioate moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H12_{12}BrN2_2OS
  • Molecular Weight : Approximately 288.16 g/mol
  • Functional Groups :
    • Bromo substituent
    • Formyl group
    • Dimethylcarbamothioate moiety

The presence of these functional groups indicates that this compound could interact with various biological targets, potentially leading to diverse biological activities.

Anticancer Activity

A study examining related compounds indicated that derivatives of brominated phenyl compounds could inhibit cell growth in various cancer types, including lymphoma and breast cancer . Although direct studies on this compound are lacking, the potential for similar activity exists based on its structural features.

Enzyme Interaction Studies

Research has shown that compounds containing thiocarbonyl groups often interact with biological macromolecules, suggesting that this compound may also engage in significant interactions with proteins and enzymes, potentially affecting metabolic pathways.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
5-Bromo-2-thiophenecarboxaldehydeC10_{10}H7_{7}BrOSContains a thiophene ring; used in organic synthesis.
S-(4-Bromo-2-formylphenyl) dimethylcarbamothioateC11_{11}H12_{12}BrN2_2OSSimilar structure but different bromine positioning.
5-Bromo-2-fluoropyrimidineC10_{10}H7_{7}BrFNA fluorinated pyrimidine; used in drug discovery.

This table highlights the diversity within this chemical class and underscores the unique attributes of this compound due to its specific substituents and structural features.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for S-(5-Bromo-2-formylphenyl) dimethylcarbamothioate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, brominated aromatic precursors (e.g., 5-bromo-2-formylphenol) can react with dimethylcarbamothioate derivatives under basic conditions (e.g., K₂CO₃ in DMF). Optimization requires controlling temperature (60–80°C) and stoichiometric ratios to minimize side products like disulfides or over-oxidized species. Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for characterizing This compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and carbamothioate groups (C=S resonance at ~200 ppm).
  • FT-IR : Confirms C=O (1680–1720 cm⁻¹) and C=S (1050–1250 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 327.98 for C₁₀H₁₀BrNO₂S) .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Begin with in vitro assays:

  • Antimicrobial : MIC tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme Inhibition : Target acetylcholinesterase or proteases, using spectrophotometric monitoring of substrate conversion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for This compound across studies?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity, solvent effects). Mitigate by:

  • Triangulation : Replicate assays in multiple labs with standardized protocols.
  • Meta-Analysis : Pool data from independent studies to identify trends.
  • Control Experiments : Test compound stability under assay conditions (e.g., pH, temperature) .

Q. What strategies optimize regioselectivity in derivatization reactions of this compound?

  • Methodological Answer : The bromine and formyl groups direct electrophilic/nucleophilic attacks. For example:

  • Electrophilic Substitution : Use Lewis acids (e.g., FeCl₃) to target the para position relative to bromine.
  • Nucleophilic Aromatic Substitution : Activate the ring with electron-withdrawing groups (e.g., NO₂) for meta-functionalization. Computational modeling (DFT) predicts reactive sites .

Q. How does the dimethylcarbamothioate moiety influence the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer : The thiocarbamate group acts as a transition-state analog, binding to catalytic cysteine residues (e.g., in proteases). Kinetic studies (Lineweaver-Burk plots) reveal competitive/non-competitive inhibition. Mutagenesis (e.g., Cys→Ser mutants) confirms binding specificity .

Q. What advanced analytical methods validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • HPLC-MS/MS : Monitors degradation products in simulated body fluid (pH 7.4, 37°C).
  • X-ray Crystallography : Resolves structural changes post-hydrolysis.
  • Accelerated Stability Testing : Expose to heat/light and quantify decomposition via Arrhenius modeling .

Methodological Considerations

Q. How can computational tools predict the environmental impact of This compound?

  • Methodological Answer : Use QSAR models to estimate biodegradability (e.g., BIOWIN) and ecotoxicity (e.g., ECOSAR). Molecular docking with aquatic enzymes (e.g., cytochrome P450) predicts metabolic pathways. Validate with Daphnia magna acute toxicity assays .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Gloves, goggles, and fume hoods to avoid dermal/ocular exposure.
  • Waste Disposal : Neutralize thiocarbamates with oxidizing agents (e.g., NaOCl) before disposal.
  • Emergency Protocols : Antidotes (e.g., atropine for cholinesterase inhibition) must be accessible .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-(5-Bromo-2-formylphenyl) dimethylcarbamothioate
Reactant of Route 2
S-(5-Bromo-2-formylphenyl) dimethylcarbamothioate

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